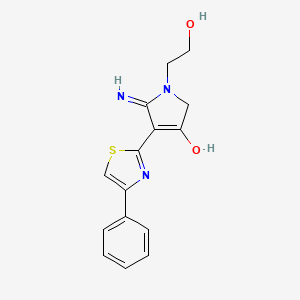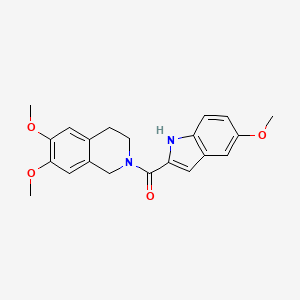
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of pyrrolidinones and thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. The starting materials may include 3-methyl-2,5-dioxo-3-phenylpyrrolidine and 5-methyl-1,3,4-thiadiazole. The reaction conditions often require the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Medicine
The compound’s potential therapeutic properties make it a candidate for drug development, particularly in targeting specific diseases or conditions.
Industry
In industrial applications, the compound may be used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide
Uniqueness
The unique structural features of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, such as the specific arrangement of functional groups, contribute to its distinct chemical and biological properties. These differences may result in varied reactivity, stability, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H18N4O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H18N4O3S/c1-11-19-20-16(25-11)18-13(22)8-9-21-14(23)10-17(2,15(21)24)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,18,20,22) |
InChI Key |
YUMGODYZRMVBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCN2C(=O)CC(C2=O)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B14935490.png)
![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935491.png)

![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14935504.png)
![3,4,5-trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14935510.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B14935523.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B14935527.png)

![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14935548.png)

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B14935576.png)


